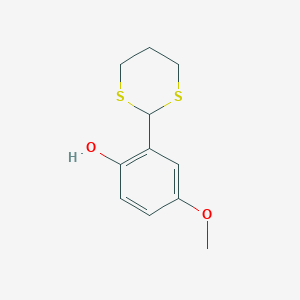![molecular formula C14H17N3OS B303449 5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as DMBI, is a compound that has been extensively studied for its potential applications in scientific research. DMBI is a thioxoimidazolidinone derivative and has a unique chemical structure that makes it a promising candidate for various research applications.
科学研究应用
DMBI has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, antifungal, and antiviral properties. DMBI has also been shown to exhibit potent antioxidant and anti-inflammatory activities.
作用机制
The mechanism of action of DMBI is not fully understood. However, it is believed that DMBI exerts its biological activities through the inhibition of various enzymes and proteins. For example, DMBI has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. DMBI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMBI has been shown to possess a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory activities. DMBI has also been shown to possess antitumor, antifungal, and antiviral properties. In addition, DMBI has been shown to inhibit the activity of various enzymes and proteins, including xanthine oxidase and topoisomerase II.
实验室实验的优点和局限性
DMBI has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. DMBI is also readily available and relatively inexpensive. However, there are also some limitations to using DMBI in lab experiments. For example, DMBI has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, DMBI has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
未来方向
There are several future directions for DMBI research. One potential direction is to study the potential applications of DMBI in the treatment of various diseases. For example, DMBI has been shown to possess potent antioxidant and anti-inflammatory activities, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study the mechanism of action of DMBI in more detail. By understanding how DMBI exerts its biological activities, we may be able to develop more effective treatments for various diseases. Finally, future research could focus on developing new synthesis methods for DMBI that improve its solubility and other properties, making it easier to work with in lab experiments.
合成方法
DMBI can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethyl-2-thiourea in the presence of a catalytic amount of glacial acetic acid. This reaction leads to the formation of DMBI as a yellow crystalline solid. Other methods such as the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide have also been reported in the literature.
属性
产品名称 |
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C14H17N3OS |
分子量 |
275.37 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H17N3OS/c1-15(2)11-7-5-10(6-8-11)9-12-13(18)17(4)14(19)16(12)3/h5-9H,1-4H3/b12-9- |
InChI 键 |
YKAJAFKTFBCCQO-XFXZXTDPSA-N |
手性 SMILES |
CN1/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N(C1=S)C |
SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
规范 SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



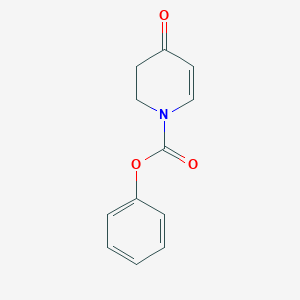

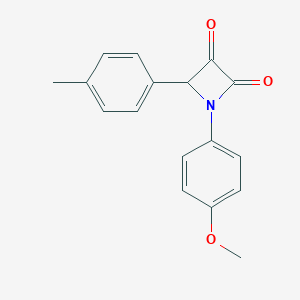
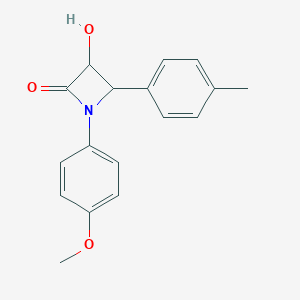

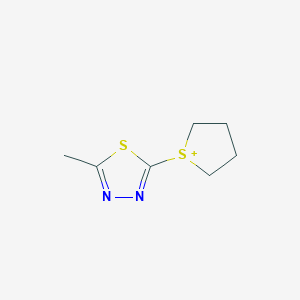
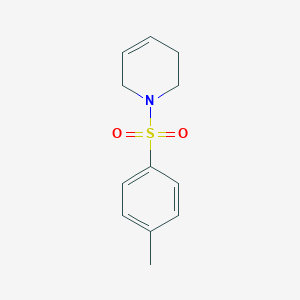


![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
